molecular formula C27H38N2O9 B12790554 Antimycin A2a CAS No. 28068-15-7

Antimycin A2a

Cat. No.: B12790554
CAS No.: 28068-15-7
M. Wt: 534.6 g/mol
InChI Key: KHLDVDGEVBRYTL-JABWOZRQSA-N
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Description

Antimycin A2a is a member of the antimycin family, a class of compounds known for their potent inhibition of the mitochondrial electron transport chain. These compounds are secondary metabolites produced by Streptomyces bacteria and are characterized by a nine-membered dilactone ring system . This compound was previously isolated and characterized from the marine-derived actinomycete Streptomyces sp. strain THS-55, highlighting its natural origin . The primary mechanism of action of this compound, shared with other antimycin analogues, is the specific inhibition of mitochondrial respiratory complex III (cytochrome c reductase). By binding to the quinone reduction (Qi) site of the complex, it disrupts the electron transfer from cytochrome b to cytochrome c1, effectively halting cellular respiration and leading to a loss of mitochondrial membrane potential . This disruption in electron transport can stimulate the massive generation of reactive oxygen species (ROS), triggering oxidative stress within cells . This dual action—inhibiting energy production and inducing ROS—makes this compound a compound of significant interest in oncology research. Studies on closely related analogues have demonstrated that inducing mitochondrial dysfunction can lead to the degradation of viral oncoproteins, such as HPV E6/E7 in cervical cancer models, and can effectively trigger apoptosis in cancer cells . Furthermore, antimycin compounds have shown promising broad-spectrum antiviral activity by disrupting host cell mitochondrial function to suppress viral replication . As a research tool, this compound is valuable for investigating mitochondrial function, mechanisms of apoptosis, and novel pathways for targeting cancer cells and viral infections. This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

28068-15-7

Molecular Formula

C27H38N2O9

Molecular Weight

534.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

InChI

InChI=1S/C27H38N2O9/c1-6-7-8-9-11-19-23(38-25(33)15(2)3)17(5)37-27(35)21(16(4)36-26(19)34)29-24(32)18-12-10-13-20(22(18)31)28-14-30/h10,12-17,19,21,23,31H,6-9,11H2,1-5H3,(H,28,30)(H,29,32)/t16-,17+,19-,21+,23+/m1/s1

InChI Key

KHLDVDGEVBRYTL-JABWOZRQSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Cancer Research

Antimycin A2a has been extensively used in cancer research due to its ability to induce apoptosis and affect cell cycle progression. Studies have shown that it can:

  • Induce S-phase Arrest : In HeLa cells, this compound treatment resulted in significant S-phase arrest by modulating the expression of key cell cycle proteins .
  • Enhance ROS Production : The compound's ability to generate ROS has been linked to its cytotoxic effects on cancer cells, providing insights into oxidative stress as a therapeutic target .

Neurobiology

In neurobiological studies, this compound has been employed to investigate mitochondrial dysfunction associated with neurodegenerative diseases. Its applications include:

  • Modeling Mitochondrial Dysfunction : this compound is used to create models for studying the effects of mitochondrial impairment on neuronal survival and function .
  • Investigating Neuroprotective Agents : Research has explored the protective effects of various compounds against this compound-induced neurotoxicity, shedding light on potential therapeutic strategies for neurodegenerative conditions .

Environmental Toxicology

This compound's role as a piscicide has implications for environmental science. It is used to control fish populations in aquatic ecosystems, but its application raises concerns about ecological balance:

  • Impact on Aquatic Life : Studies have examined the toxicity of this compound on non-target aquatic organisms, emphasizing the need for careful management in ecological applications .
  • Biodegradation Studies : Research into the degradation of this compound in natural waters helps assess its environmental persistence and potential risks .

Case Study 1: this compound in Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, focusing on its ability to induce apoptosis through ROS generation. The results indicated that higher concentrations led to increased cell death and altered cell cycle dynamics, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Strategies Against Mitochondrial Toxicity

In experiments involving neuronal cultures exposed to this compound, researchers tested various neuroprotective compounds. The findings showed that certain antioxidants could mitigate the oxidative damage caused by this compound, suggesting avenues for therapeutic intervention in neurodegenerative diseases.

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer ResearchInduces S-phase arrest and apoptosis via ROS
NeurobiologyModels mitochondrial dysfunction; tests neuroprotective agents
Environmental ToxicologyUsed as piscicide; impacts non-target organisms

Comparison with Similar Compounds

Structural Features

Antimycins differ primarily in their acyl side chains and lactone modifications. Key analogues include:

Compound Core Structure Substituent Variations Key Structural Differences References
Antimycin A2a Nine-membered dilactone 8-O-hexyl, Substructure II: methylvaleryl Hexyl side chain; methylvaleryl residue
Antimycin A9 Nine-membered dilactone 8-O-aromatic acyl (e.g., benzoyl) First antimycin with aromatic 8-acyl
Antimycin B1/B2 Linear lactone-opened Ring-opened dilactone Loss of cyclic lactone; linear structure
Neoantimycin A Modified dilactone Benzamido group at C-3 Benzamido substitution
Antimycin E Nine-membered dilactone Acetyl group at 8-O Acetyl vs. aldehyde group in A18

Key Findings :

  • This compound’s hexyl side chain enhances cellular uptake in eukaryotic systems, making it effective in cancer models .
  • Antimycin A9’s aromatic acyl group correlates with potent nematocidal activity, absent in A2a .
  • Ring-opened analogues (B1/B2) lose mitochondrial inhibition but gain antibacterial activity .

Q & A

Q. What are the primary mechanisms of action of Antimycin A2a in mitochondrial electron transport chain inhibition?

this compound inhibits mitochondrial respiration by binding to the Qi site of cytochrome bc₁ complex (Complex III), blocking electron transfer to cytochrome c and inducing reactive oxygen species (ROS) production . This mechanism is critical in studies of apoptosis and oxidative stress. Researchers should validate inhibition efficacy via oxygen consumption assays (e.g., using SUIT protocols) and confirm mitochondrial membrane integrity with cytochrome c release tests .

Q. How does this compound exhibit antimicrobial activity, and what are its MIC values against common pathogens?

this compound demonstrates potent antifungal activity, with a MIC value of 31.25 μg/mL against Candida albicans . However, its antibacterial efficacy is limited (MIC >1000 μg/mL for bacterial strains) . Researchers should use standardized broth microdilution assays (CLSI guidelines) and include positive controls (e.g., fluconazole) to ensure assay reproducibility.

Q. What is the structural basis for this compound's specificity as an ATP-citrate lyase (ACLY) inhibitor?

this compound binds ACLY with a Ki of 4.2 μM, competing with citrate at the active site . Structural studies (e.g., X-ray crystallography) reveal hydrophobic interactions between its dilactone ring and ACLY's catalytic domain. For in vitro validation, researchers should perform enzyme inhibition assays using purified ACLY and monitor NADH oxidation spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How can contradictory data on this compound's inhibitory potency across studies be resolved?

Discrepancies in reported IC50/Ki values (e.g., ACLY vs. cytochrome bc₁ inhibition) often arise from assay conditions (pH, temperature) or source material purity . To address this:

  • Standardize assay protocols (e.g., pre-equilibrate reagents for ≥30 minutes).
  • Use high-purity this compound (HPLC-validated ≥95%) and include batch-to-batch QC documentation .
  • Apply statistical tools (e.g., Grubbs' test) to identify outliers in dose-response datasets .

Q. What experimental strategies are recommended for studying this compound biosynthesis in Streptomyces species?

The orphan ECF sigma factor σAntA regulates the ant gene cluster, with knockout strains (ΔantA) showing abolished Antimycin production . Key steps include:

  • Culturing Streptomyces albus in substrate mycelium phase for optimal expression.
  • Using bioassays (e.g., agar diffusion against C. albicans) to quantify production .
  • Employing LC-MS/MS to trace isotopically labeled precursors (e.g., ^13C-acetate) in biosynthetic pathways .

Q. How can computational modeling improve the design of this compound analogs with enhanced target specificity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities of analogs to targets like Bcl-xL (PDB: 3ZLN) . Best practices include:

  • Energy minimization of ligand 3D structures (Marvin Sketch).
  • Validating docking scores with in vitro binding assays (SPR or ITC) .
  • Screening for Lipinski rule compliance to prioritize synthesizable candidates .

Methodological Guidance

Q. What quality control measures are essential for this compound in cell-based assays?

  • Predefine assay acceptance criteria (e.g., ≥80% cell viability in untreated controls).
  • Document solvent (DMSO) concentrations (<0.1% to avoid cytotoxicity) .
  • Conduct peer reviews of raw data to ensure adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Q. How should researchers address conflicting results between in silico predictions and experimental data for this compound?

  • Re-optimize computational parameters (e.g., grid box size in docking studies).
  • Validate in silico hits with orthogonal assays (e.g., thermal shift assays for target engagement) .
  • Perform sensitivity analysis to identify variables (e.g., protonation states) impacting predictions .

Data Interpretation and Reporting

What frameworks are recommended for formulating research questions on this compound's dual roles in apoptosis and metabolism?

Use the PICO framework:

  • Population: Cancer cell lines (e.g., HeLa).
  • Intervention: this compound treatment (dose range: 0.1–10 μM).
  • Comparison: Rotenone (Complex I inhibitor) or oligomycin (ATP synthase inhibitor).
  • Outcome: Caspase-3 activation (apoptosis) vs. lactate production (metabolic shift) .

Q. How can researchers ensure reproducibility when studying this compound in multi-site studies?

  • Centralize compound sourcing and preparation (e.g., single batch aliquoted for all sites).
  • Standardize protocols using platforms like Protocols.io .
  • Assign a lead co-investigator per site to oversee compliance with pre-registered methods .

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